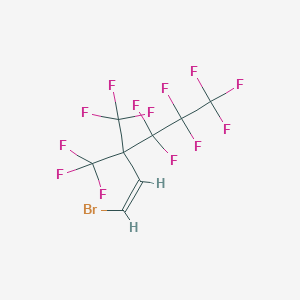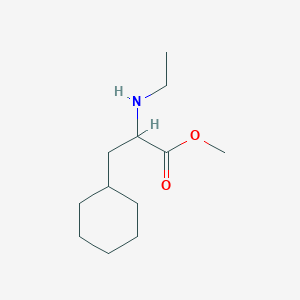
Methyl 3-cyclohexyl-2-(ethylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyclohexyl-2-(ethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a propanoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-(ethylamino)propanoate typically involves the esterification of 3-cyclohexyl-2-(ethylamino)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 3-cyclohexyl-2-(ethylamino)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-cyclohexyl-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides hydrophobic interactions, while the ethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 3-(ethylamino)propanoate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Ethyl 3-cyclohexyl-2-(methylamino)propanoate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-cyclohexyl-2-(ethylamino)propanoate is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
methyl 3-cyclohexyl-2-(ethylamino)propanoate |
InChI |
InChI=1S/C12H23NO2/c1-3-13-11(12(14)15-2)9-10-7-5-4-6-8-10/h10-11,13H,3-9H2,1-2H3 |
InChIキー |
OMWXUPSIMYARNX-UHFFFAOYSA-N |
正規SMILES |
CCNC(CC1CCCCC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


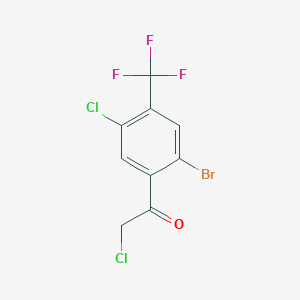
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)

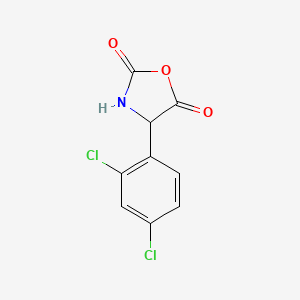
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)

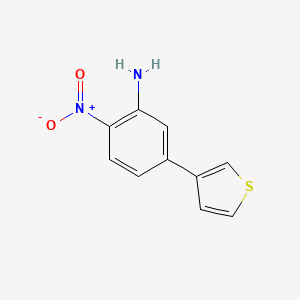
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
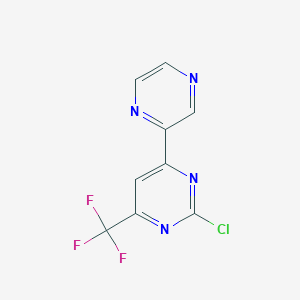

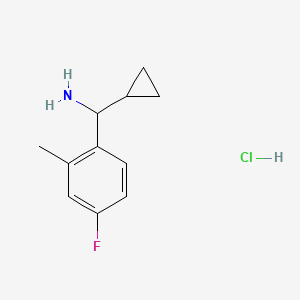
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
